2-(4-butoxyphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
2-(4-butoxyphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core. The 2-position is substituted with a 4-butoxyphenyl group, while the 5-position contains a [3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety. Although direct biological data for this compound are unavailable in the provided evidence, structurally related pyrazolo-pyrazinones and pyrazolo-pyrimidines exhibit antimicrobial, antitrypanosomal, and kinase-inhibitory activities .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-3-4-15-33-20-11-9-19(10-12-20)22-16-23-26(32)30(13-14-31(23)28-22)17-24-27-25(29-34-24)21-8-6-5-7-18(21)2/h5-14,16H,3-4,15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQWNFRWUPWFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-butoxyphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo derivatives and features a complex structure that includes:
- A pyrazolo core
- An oxadiazole moiety
- A butoxyphenyl substituent
This unique combination of functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles, including those with pyrazolo structures, exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown promising results against various bacterial strains.
- Case Study : A study evaluated several oxadiazole derivatives for their antibacterial activity against Xanthomonas oryzae and Pseudomonas syringae. Compounds demonstrated EC50 values ranging from 5.44 to 40.71 μg/mL, indicating moderate to high antibacterial efficacy .
Antioxidant Activity
The antioxidant potential of compounds containing pyrazolo and oxadiazole rings has been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress.
- Findings : In vitro assays demonstrated that certain derivatives exhibited significant free radical scavenging activity, which may be beneficial in preventing oxidative damage in biological systems.
Enzyme Inhibition
The inhibition of key enzymes is another area where this compound shows potential. Specifically, its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests possible applications in treating neurodegenerative diseases such as Alzheimer's.
- Research Data : A derivative with a similar structure was found to have an IC50 value of 5.07 µM against BuChE, exhibiting high selectivity compared to AChE . This indicates a promising avenue for further exploration in neuropharmacology.
The mechanisms by which this compound exerts its biological effects are varied and include:
- Antibacterial Mechanism : The presence of the oxadiazole moiety is thought to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Antioxidant Mechanism : The ability to donate electrons allows these compounds to neutralize free radicals effectively.
- Enzyme Interaction : Molecular docking studies suggest that the compound can fit well into the active sites of AChE and BuChE, forming hydrogen bonds and hydrophobic interactions that enhance inhibitory activity.
Research Findings Summary Table
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazin-4-one Derivatives
Compound in : 2-(2-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Key Differences : Replaces 1,2,4-oxadiazole with a 1,3-oxazole ring and substitutes 4-ethoxyphenyl instead of 2-methylphenyl.
- Implications : The 1,3-oxazole may reduce metabolic stability compared to 1,2,4-oxadiazole due to fewer nitrogen atoms. The ethoxy group (shorter chain) may lower lipophilicity relative to the butoxy group in the target compound .
Compound in : 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Pyrazolo[1,5-a]pyrimidine Derivatives
- Compound in : 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Key Differences: Incorporates halogens (Cl, F, CF₃) and a pyrimidine core. Implications: The trifluoromethyl group increases electron-withdrawing effects and bioavailability, contributing to antitrypanosomal activity .
Compound in : 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Physicochemical and Pharmacokinetic Properties
- logP Trends : The target compound’s butoxy group confers higher lipophilicity than methoxy or ethoxy analogues, favoring passive diffusion across biological membranes .
- Metabolic Stability : 1,2,4-oxadiazole rings resist oxidative degradation better than 1,3-oxazole or pyrimidine cores, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
